![molecular formula C11H18N3O5P B14348002 3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) CAS No. 91747-69-2](/img/structure/B14348002.png)
3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) is a chemical compound that features a piperidine ring, a phosphoryl group, and two oxazolidinone rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
3,3’-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 3,3’-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it useful in catalysis. Additionally, the piperidine and oxazolidinone rings can interact with biological molecules, potentially inhibiting enzymes or modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals.
Oxazolidinone derivatives: These compounds contain the oxazolidinone ring and are known for their antibacterial properties.
Uniqueness: 3,3’-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one) is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
91747-69-2 |
|---|---|
Molekularformel |
C11H18N3O5P |
Molekulargewicht |
303.25 g/mol |
IUPAC-Name |
3-[(2-oxo-1,3-oxazolidin-3-yl)-piperidin-1-ylphosphoryl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H18N3O5P/c15-10-13(6-8-18-10)20(17,12-4-2-1-3-5-12)14-7-9-19-11(14)16/h1-9H2 |
InChI-Schlüssel |
ARUMDGNCVLOXRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)P(=O)(N2CCOC2=O)N3CCOC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


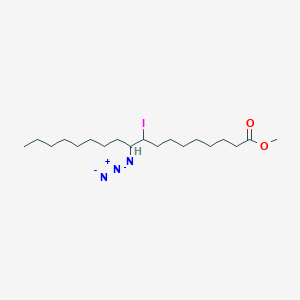
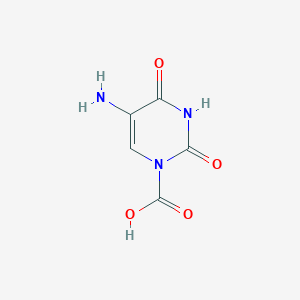
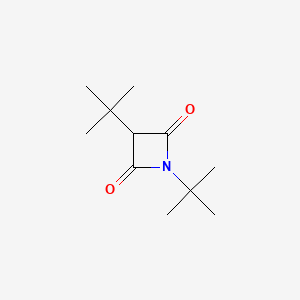



![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
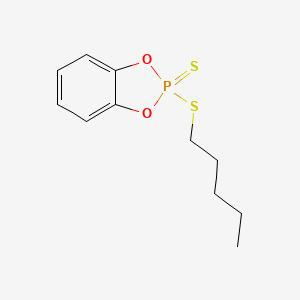
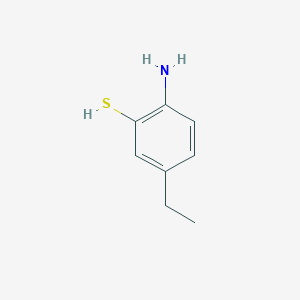
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)
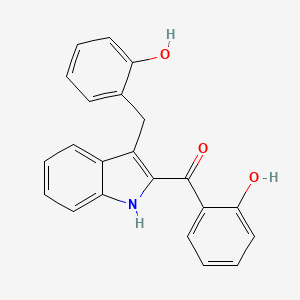
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
